molecular formula C9H13Cl2NO B1382361 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride CAS No. 1803604-25-2

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride

Cat. No.: B1382361
CAS No.: 1803604-25-2
M. Wt: 222.11 g/mol
InChI Key: BKVFCKYRQLRIPW-UHFFFAOYSA-N
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Description

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 2-chlorophenyl substituent at the second carbon of a propanol backbone and an amino group at the third carbon.

Properties

IUPAC Name

3-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7(5-11)6-12;/h1-4,7,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVFCKYRQLRIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Hydrolysis of Epoxy Chloropropane Derivatives

Method Overview:

This method leverages the hydrolysis of epoxy chloropropane derivatives, followed by amination and salt formation. It is a multi-step process involving epichlorohydrin as a raw material, ammonia, and subsequent purification steps.

Key Steps:

  • Starting Material: Epoxy chloropropane (epichlorohydrin derivative)
  • Reaction Conditions:

    • Hydrolytic reaction in a reactor with aqueous methane sulfonic acid as catalyst (0.6–0.8%)
    • Temperature control at 58–62°C during initial hydrolysis, then sequentially increasing to 80–85°C and 100–105°C for successive hydrolysis stages
    • Reaction times vary from 30 minutes to 3 hours depending on the stage
  • Process Details:

a. Epoxy chloropropane is added to the hydrolytic reaction vessel with controlled heating and stirring.
b. Aqueous methane sulfonic acid is introduced to catalyze hydrolysis.
c. Sequential dripping of residual acids (methane sulfonic acid and sulfuric acid) at elevated temperatures to facilitate hydrolysis.
d. After hydrolysis, the mixture is cooled to 50–60°C, neutralized with saturated sodium carbonate solution until bubbling ceases.
e. Vacuum distillation isolates 3-chloro-1,2-propylene glycol.
  • Amination Step:
    The chlorinated intermediate reacts with ammonia or amines to form the amino-propanol derivative, followed by purification.

  • Salt Formation:
    The free base is converted into the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Research Findings & Data:

  • The process emphasizes high yield, purity, and low impurity formation.
  • Reaction parameters such as temperature, acid concentration, and reaction times are critical for optimizing yield and purity.

Data Table:

Step Raw Material Catalyst Temperature (°C) Time Key Reactions Notes
Hydrolysis Epoxy chloropropane Methane sulfonic acid (0.6–0.8%) 58–62 30–40 min Hydrolysis to chlorohydrin Controlled temperature
Acid Dripping Sulfuric acid 80–85 1–2 h Further hydrolysis Formation of chlorohydrin derivatives
Final Hydrolysis - 100–105 2–3 h Complete hydrolysis Formation of amino-propanol intermediates

Amine Addition and Salt Formation

Following hydrolysis, the amino group is introduced through nucleophilic substitution or reductive amination:

  • Reagents:

    • Ammonia or primary amines (e.g., methylamine)
    • Hydrogenation catalysts if reductive amination is employed
  • Reaction Conditions:

    • Mild heating under pressure for reductive amination
    • Neutralization with hydrochloric acid to produce the hydrochloride salt

Notes:

  • The amino group addition is optimized to prevent over-alkylation or side reactions.
  • Purification involves crystallization or recrystallization from suitable solvents.

Alternative Synthetic Route via Aromatic Chlorination and Side-Chain Amination

Method Overview:

This involves chlorination of 2-phenylpropanol derivatives followed by amino substitution:

  • Step 1: Chlorination of 2-(2-chlorophenyl)propan-1-ol using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Step 2: Nucleophilic substitution with ammonia or amines to introduce the amino group.
  • Step 3: Acidification with hydrochloric acid to form the hydrochloride salt.

Research Findings:

  • This route is less documented but offers an alternative pathway with potential for selective chlorination and amino substitution.

Notes on Process Optimization and Purity

  • Reaction Monitoring:
    • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Purification Techniques:
    • Vacuum distillation and recrystallization are employed to obtain high-purity compounds.
  • Impurity Control:
    • Careful control of reaction conditions minimizes by-products such as chlorinated impurities and over-alkylated amines.

Summary Table of Preparation Methods

Method Raw Materials Key Reagents Main Steps Advantages Challenges
Hydrolysis & Amination Epoxy chloropropane Ammonia, acids Hydrolysis, neutralization, amination, salt formation High yield, purity Precise temperature control
Aromatic Chlorination & Amination 2-phenylpropanol derivatives Chlorinating agents, ammonia Chlorination, amination, acidification Selectivity Multiple steps, potential side reactions

Chemical Reactions Analysis

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride serves as an important building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders.

Neurotransmitter Research

Research has shown that this compound can modulate neurotransmitter systems, particularly through its potential inhibition of acetylcholinesterase (AChE). This mechanism is crucial for enhancing acetylcholine levels in the brain, which may improve cognitive function in conditions such as Alzheimer's disease.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including A549 (lung adenocarcinoma). The presence of the chlorophenyl group enhances its interaction with biological targets, suggesting potential for anticancer drug development.

Antimicrobial Properties

The compound may also possess antimicrobial activity against various bacterial strains. The introduction of halogen substituents like chlorine on the aromatic ring has been linked to enhanced antibacterial efficacy.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits AChE, potentially beneficial for Alzheimer's treatment.
Anticancer ActivityReduces viability of cancer cell lines (e.g., A549).
Antimicrobial ActivityExhibits activity against various bacterial strains; halogen substituents enhance efficacy.

Case Study 1: Anticancer Activity

A study evaluated various derivatives against A549 cells using an MTT assay to assess cell viability post-treatment. Compounds with para-substituted chlorophenyl groups showed significant reductions in cell viability, indicating promising anticancer potential.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects on AChE, suggesting that 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride could be developed into a therapeutic agent for Alzheimer's disease treatment. Further research is required to establish its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in the nervous system, modulating their activity and affecting neurotransmitter release .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Effects: The position of chlorine on the phenyl ring (e.g., 2-chloro vs. 3-chloro) significantly alters electronic properties and steric interactions. Fluorine substitution (as in the 4-fluorophenyl analog) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Functional Group Variations: Replacing the hydroxyl group with a ketone (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride) reduces hydrogen-bonding capacity, impacting solubility and pharmacokinetic profiles .

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for the quinazolinone analog in ) reduces reaction time from 10 hours to 5 minutes and improves yield (79% → 87%). While direct data for the target compound are lacking, similar methodologies could optimize its synthesis .

Pharmacological and Industrial Relevance

  • The target compound’s chlorophenyl group may confer similar vasoactive properties through receptor modulation .

Biological Activity

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, a compound with the molecular formula C9_9H12_{12}ClNO, has garnered attention in pharmacological research due to its structural similarity to sympathomimetic agents, particularly ephedrine. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Amino Group : Contributes to its biological reactivity.
  • Hydroxyl Group : Enhances solubility and interaction with biological molecules.
  • Chlorinated Phenyl Ring : Impacts its pharmacological properties.

Research indicates that 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride exhibits sympathomimetic effects , similar to those of ephedrine. The primary mechanisms include:

  • Release of Norepinephrine and Epinephrine : This action promotes increased heart rate and blood pressure, mimicking the body's fight-or-flight response .
  • Interaction with Adrenergic Receptors : The compound may activate alpha and beta adrenergic receptors, leading to various physiological effects.

Stimulant Effects

Studies have shown that 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride can stimulate the central nervous system. The compound's ability to enhance norepinephrine levels positions it as a potential candidate for treating conditions related to neurotransmitter imbalances, such as depression and attention deficit hyperactivity disorder (ADHD).

Antiproliferative Activity

Recent investigations into the compound's antiproliferative properties have revealed promising results:

  • In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. The IC50_{50} values were reported in the range of 0.69 to 11 μM, indicating strong potential for further development as anticancer agents .

Case Studies

  • Study on Neurotransmitter Release : A study explored the effects of 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride on neurotransmitter release in rat brain slices. Results indicated a significant increase in norepinephrine release, suggesting its utility in studying neurotransmitter dynamics in neuropharmacology.
  • Anticancer Activity Assessment : In a comparative study involving various compounds, 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride was evaluated for its antiproliferative activity against several cancer cell lines. The results indicated that it could inhibit cell growth effectively, warranting further exploration into its mechanisms and therapeutic applications .

Data Summary

Property Value
Molecular FormulaC9_9H12_{12}ClNO
SolubilitySoluble in water and organic solvents
Sympathomimetic ActivityYes
Norepinephrine ReleaseSignificant increase observed
IC50_{50} (HCT-116 cells)0.69 - 11 μM

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, a similar compound, 1-amino-3-chloro-2-propanol hydrochloride, was synthesized via nucleophilic substitution using potassium phthalimide, followed by acid hydrolysis . Key intermediates (e.g., chlorinated precursors) should be characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • Melting point analysis to assess purity, as impurities broaden ranges (e.g., mp >300°C for structurally related chloropurine derivatives) .

Q. Which spectroscopic methods are optimal for confirming the structure and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., CHIRALPAK®) with mobile phases like hexane/isopropanol (90:10) + 0.1% diethylamine. Optical purity ≥98% ee is achievable .
  • FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (1S,2R)-configured analogs .

Q. What are the key storage considerations to prevent degradation of this hydrochloride salt?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to minimize hygroscopicity and thermal decomposition .
  • Atmosphere : Use nitrogen or argon to prevent oxidation of the amine group.
  • Light sensitivity : Amber glass vials reduce photodegradation risks, critical for chlorophenyl-containing compounds .

Advanced Research Questions

Q. How can researchers address low yields in the final step of the hydrochloride salt formation?

Methodological Answer: Low yields often stem from incomplete protonation or competing side reactions. Mitigation strategies include:

  • Counterion exchange : Use HCl gas in anhydrous diethyl ether instead of aqueous HCl to minimize hydrolysis .
  • Temperature control : Maintain reaction temperatures below 0°C during acid addition to prevent exothermic decomposition .
  • Purification : Recrystallize from ethanol/acetone (3:1) to remove unreacted amines, as shown for 2-amino-2-methyl-1-propanol hydrochloride .

Q. What strategies resolve contradictions in pharmacological data across different in vitro models?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., buffer pH, cell lines). Systematic approaches include:

  • Standardized buffers : Use HEPES (pH 7.4) to stabilize the compound’s ionization state, critical for receptor binding studies .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. rat) to identify species-specific metabolism .
  • Dose-response validation : Replicate studies using ≥3 independent batches to rule out synthetic variability .

Q. How to optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

Methodological Answer:

  • Chiral auxiliaries : Employ (S)- or (R)-BINOL derivatives to induce asymmetric induction during amine formation .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, achieving ≥99% ee in related amino alcohols .
  • Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts with tartaric acid to shift equilibrium toward the desired enantiomer .

Q. What computational methods predict the compound’s reactivity in novel organic transformations?

Methodological Answer:

  • DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .
  • Molecular docking : Simulate interactions with biological targets (e.g., AutoDock Vina) to guide derivatization for enhanced binding .
  • pKa prediction : Tools like MarvinSketch estimate amine basicity (pKa ~8.5), informing reaction conditions for acid-catalyzed steps .

Data Contradiction Analysis

Example Issue : Conflicting melting points reported for structurally similar compounds (e.g., 243–245°C vs. 112–115°C in and ).
Resolution :

  • Synthetic validation : Reproduce both methods and analyze purity via HPLC. Impurities (e.g., residual solvents) lower observed mp.
  • Polymorphism screening : Perform DSC/TGA to identify crystalline forms, as polymorphs exhibit distinct thermal profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride
Reactant of Route 2
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride

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